molecular formula C18H20N4O3 B2459592 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea CAS No. 894018-92-9

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea

Cat. No.: B2459592
CAS No.: 894018-92-9
M. Wt: 340.383
InChI Key: FPYNIVZITBANCZ-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Biological Activity

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrrolidinone ring : A five-membered ring containing a nitrogen atom.
  • Ethoxyphenyl group : A phenyl ring substituted with an ethoxy group.
  • Pyridine moiety : A six-membered aromatic ring containing one nitrogen atom.

The molecular formula is C17H20N4O3C_{17}H_{20}N_{4}O_{3}, with a molecular weight of approximately 360.43 g/mol. Its purity is typically around 95%.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Ethoxyphenyl Group : Typically involves electrophilic aromatic substitution.
  • Attachment of the Urea Moiety : Formed by reacting an isocyanate with an amine.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related series of compounds demonstrated potent inhibitory effects on A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines, with IC50 values ranging from 2.39 to 3.90 μM, comparable to established anticancer drugs like sorafenib .

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
HCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
HCT-1162.25 ± 0.71

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. The urea structure and pyridine ring can act as hydrogen bond donors, facilitating binding to target proteins involved in cancer proliferation pathways .

Anti-inflammatory Activity

In addition to anticancer properties, compounds related to this structure have shown anti-inflammatory effects. For example, some derivatives exhibited up to 70% inhibition in inflammatory models compared to standard drugs like ibuprofen, which showed 86% inhibition .

Case Studies

Recent studies have highlighted the potential of urea-based compounds in treating various diseases:

  • Study on Antiproliferative Activity : A series of urea derivatives were synthesized and tested for their activity against multiple cancer cell lines, revealing significant potential as new anticancer agents .
  • Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory activity of similar urea compounds, demonstrating promising results that warrant further investigation into their therapeutic applications .

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-25-16-5-3-15(4-6-16)22-12-14(11-17(22)23)21-18(24)20-13-7-9-19-10-8-13/h3-10,14H,2,11-12H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYNIVZITBANCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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